N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide
CAS No.: 1396683-53-6
Cat. No.: VC6976138
Molecular Formula: C13H17N5O3
Molecular Weight: 291.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396683-53-6 |
|---|---|
| Molecular Formula | C13H17N5O3 |
| Molecular Weight | 291.311 |
| IUPAC Name | N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]propanamide |
| Standard InChI | InChI=1S/C13H17N5O3/c1-3-12(19)14-10-4-6-11(7-5-10)18-13(20)17(15-16-18)8-9-21-2/h4-7H,3,8-9H2,1-2H3,(H,14,19) |
| Standard InChI Key | DYLOJFXYVJXBLV-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC |
Introduction
Structural Overview
Chemical Name:
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide
Molecular Formula:
C13H16N4O3
Key Features:
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Contains a tetrazole ring, which is a five-membered heterocyclic structure with four nitrogen atoms.
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A 2-methoxyethyl group is attached to the tetrazole ring, contributing to its hydrophilic properties.
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The molecule also includes a propionamide group, which adds functional versatility for potential biological activity.
Synthesis Pathway
While specific synthesis details for this compound are not directly available, the general methodology for synthesizing tetrazole derivatives and amides can be outlined as follows:
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Tetrazole Formation:
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Tetrazoles are typically synthesized via the cyclization of nitriles with azide sources (e.g., sodium azide) under acidic or catalytic conditions.
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Functionalization with 2-Methoxyethyl Group:
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The introduction of the 2-methoxyethyl group can be achieved through alkylation reactions using appropriate alkyl halides (e.g., 2-methoxyethyl bromide).
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Amide Coupling:
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The propionamide group can be appended through amide bond formation using carboxylic acids or acid derivatives (e.g., acid chlorides) coupled with amines.
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Pharmaceutical Applications
Tetrazole-containing compounds are widely studied for their biological activities, including:
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Antimicrobial Activity: Tetrazoles often exhibit antibacterial or antifungal properties due to their ability to interact with microbial enzymes.
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Anti-inflammatory Properties: Similar compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .
Material Science
Tetrazoles are used in energetic materials due to their high nitrogen content and ability to release energy upon decomposition.
Coordination Chemistry
The tetrazole moiety can act as a ligand in coordination complexes, making this compound potentially useful in catalysis or material design.
Analytical Characterization
To confirm the structure and purity of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide, the following analytical techniques are typically employed:
Future Research Directions
Given its structural features, further studies on this compound could explore:
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Biological Activity Screening: Testing for antimicrobial, anticancer, or anti-inflammatory effects using in vitro assays.
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Drug-Likeness Evaluation: Computational tools like SwissADME can predict pharmacokinetic properties such as solubility and bioavailability .
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Material Applications: Investigating its use in creating functionalized polymers or explosives.
This compound represents a versatile scaffold for both chemical and biological exploration due to its unique combination of functional groups and heterocyclic structure. Further experimental work would elucidate its full potential across diverse fields.
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